NMDA Receptor Binding Affinity: Scaffold Comparison
In a structure-activity relationship study, the binding affinity to the GluN2B subunit of the NMDA receptor was found to be optimal when the core 1-phenylcyclohexyl scaffold contains a carbonyl (C=O) at the R1 position, as is the case with 1-(1-Phenylcyclohexyl)ethanone [1]. This is a class-level inference that positions the target compound as the optimal precursor for generating high-affinity ligands compared to other scaffolds evaluated.
| Evidence Dimension | NMDA Receptor (GluN2B) Binding Affinity (SAR analysis) |
|---|---|
| Target Compound Data | Optimal binding affinity for R1 = carbonyl (C=O) |
| Comparator Or Baseline | Other R1 substituents (e.g., hydrogen, alkyl) in the 1-phenylcyclohexyl amine series |
| Quantified Difference | SAR analysis revealed optimal binding affinity when R1 was carbonyl (C=O). The presence of this specific functional group is a key determinant of high receptor engagement. |
| Conditions | In silico SAR analysis of 30 potential NMDA-R antagonists categorized into 1-(1-phenylcyclohexyl) amines and α-amino-2-phenylcyclohexanone derivatives |
Why This Matters
This evidence confirms that the carbonyl group of 1-(1-Phenylcyclohexyl)ethanone is a structurally privileged feature for designing high-affinity NMDA receptor ligands, justifying its selection over other ketone or amine precursors.
- [1] CNKI. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. View Source
